Over 100-Fold Reduction in Amine Basicity vs. 1-Phenylethylamine
The basicity of 2,2,2-trifluoro-1-phenylethylamine is dramatically reduced compared to its non-fluorinated analogue, 1-phenylethylamine. This is a direct consequence of the powerful electron-withdrawing effect of the trifluoromethyl group on the amine's lone pair . The predicted pKa of the conjugate acid of 2,2,2-trifluoro-1-phenylethylamine is 6.15, in contrast to a pKa of 9.04 for 1-phenylethylamine . This represents a nearly 1000-fold decrease in basicity, which can be crucial for modulating the ionization state of a drug candidate at physiological pH, thereby affecting off-target binding, solubility, and permeability.
| Evidence Dimension | Basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa = 6.15 ± 0.10 (Predicted) |
| Comparator Or Baseline | 1-Phenylethylamine: pKa = 9.04 ± 0.10 (Predicted) |
| Quantified Difference | ΔpKa ≈ -2.89, representing an ~780-fold decrease in basicity. |
| Conditions | ACD/Labs predicted pKa values sourced from aggregated chemical databases. |
Why This Matters
A lower pKa alters the ionization state at physiological pH (7.4), which is a key design parameter for optimizing CNS drug candidates' target engagement and reducing hERG channel off-target binding.
- [1] Fiveable. Basicity of Amines - Organic Chemistry Study Guide. Electronic effects of trifluoromethyl group on amine basicity. View Source
